7-Methoxy-2-methylquinazoline
Description
Properties
IUPAC Name |
7-methoxy-2-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-6-8-3-4-9(13-2)5-10(8)12-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLOSOKXIHFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308256 | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-41-5 | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2-methylquinazoline for Medicinal Chemistry
The quinazoline framework, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its rigid architecture and versatile substitution points allow it to serve as a potent pharmacophore for a multitude of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for various indications, including cancer (e.g., Gefitinib, Erlotinib), hypertension (e.g., Prazosin), and benign prostatic hyperplasia (e.g., Alfuzosin).[2][3] The majority of research has centered on their role as protein kinase inhibitors, where the quinazoline core adeptly mimics the adenine ring of ATP, enabling competitive binding at the enzyme's active site.[1][4]
This guide focuses on a specific, yet representative, member of this class: 7-Methoxy-2-methylquinazoline . We will dissect its core chemical properties, explore synthetic strategies, and analyze its reactivity from the perspective of a medicinal chemist aiming to generate novel, biologically active analogues. By understanding the influence of the 7-methoxy and 2-methyl substituents, researchers can make informed decisions in the design and execution of drug discovery campaigns.
Section 1: Core Physicochemical and Structural Attributes
The unique arrangement of substituents on the 7-Methoxy-2-methylquinazoline core dictates its fundamental physicochemical behavior, influencing properties from solubility to target engagement.
Molecular Architecture and Electronic Profile
The structure combines an electron-donating methoxy group (-OCH₃) at the 7-position and a weakly electron-donating methyl group (-CH₃) at the 2-position.
-
7-Methoxy Group: This group significantly influences the electron density of the entire ring system. Through a positive mesomeric effect (+M), it enriches the benzene portion of the scaffold, particularly at the ortho (C6) and para (C8) positions, making them more susceptible to electrophilic attack. This electronic contribution is a critical factor in its interactions with biological targets.
-
2-Methyl Group: The methyl group at the C2 position provides a steric component and can influence the molecule's metabolic stability and lipophilicity. Its presence is a key differentiator from many first-generation kinase inhibitors that are unsubstituted at this position.
Caption: Proposed synthetic workflow for 7-Methoxy-2-methylquinazoline.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established procedures for synthesizing substituted quinazolines. [3]It offers a reliable method for laboratory-scale preparation.
Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile
-
Reagents & Setup: To a solution of 2-amino-4-methoxybenzonitrile (1.0 eq) in pyridine (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.
-
Workup: Pour the mixture into ice-water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-(2-cyano-5-methoxyphenyl)acetamide.
-
Causality Insight: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the acylation reaction to completion.
-
Step 2: Reductive Cyclization
-
Reagents & Setup: Dissolve the N-(2-cyano-5-methoxyphenyl)acetamide (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Reaction: Pressurize the vessel with hydrogen gas (50 psi) and heat to 50 °C. Maintain stirring for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Cool the reaction, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure 7-Methoxy-2-methylquinazoline.
-
Self-Validation: This one-pot reduction of the nitrile to an aminomethyl group followed by spontaneous intramolecular cyclization with the acetamide is an efficient and atom-economical way to form the dihydropyrimidine ring, which then aromatizes.
-
Section 3: Chemical Reactivity and Derivatization for SAR Studies
The true power of the quinazoline scaffold in medicinal chemistry lies in its capacity for targeted derivatization. Understanding the reactivity of 7-Methoxy-2-methylquinazoline is paramount for generating analogues for structure-activity relationship (SAR) studies.
Key Reactive Sites and Transformations
The primary sites for chemical modification are the C4 position (after activation), the N1/N3 positions, and the aromatic ring.
Caption: Crucial reaction sequence for functionalizing the C4 position.
Protocol: Conversion to the 4-Chloro Intermediate
The transformation to a 4-chloroquinazoline is arguably the most critical step for creating libraries of kinase inhibitors, as this position is the primary vector for introducing various amine-containing side chains. [5][6]This protocol is based on well-established methods for analogous systems. [5] Step 1: Oxidation to 7-Methoxy-2-methylquinazolin-4(3H)-one
-
Reagents & Setup: Dissolve 7-Methoxy-2-methylquinazoline (1.0 eq) in a suitable solvent like acetic acid.
-
Reaction: Add an oxidizing agent such as potassium permanganate (KMnO₄) or m-CPBA portion-wise at room temperature. Heat the reaction gently (e.g., 60 °C) and monitor by TLC.
-
Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite solution for KMnO₄). Extract the product into an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate to yield the quinazolinone.
Step 2: Chlorination to 4-Chloro-7-methoxy-2-methylquinazoline
-
Reagents & Setup: Suspend the 7-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction should become a clear solution.
-
Workup: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene to remove residual SOCl₂. The resulting crude 4-chloro intermediate is often a solid and can be used directly in the next step without further purification.
-
Causality Insight: DMF catalyzes the formation of the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) from SOCl₂, which is the active electrophilic species that converts the amide of the quinazolinone into a highly reactive chloroimidoyl chloride intermediate, facilitating the subsequent chlorination.
-
Section 4: Medicinal Chemistry Profile and SAR Insights
The 7-methoxy-2-methylquinazoline scaffold is well-positioned to serve as a template for inhibitors of various protein kinases, most notably Epidermal Growth Factor Receptor (EGFR).
The Quinazoline Pharmacophore in Kinase Inhibition
The quinazoline core acts as an ATP-competitive inhibitor by forming one or more critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.
Caption: Pharmacophore model for quinazoline-based kinase inhibitors.
Role of the 7-Methoxy and 2-Methyl Groups in SAR
-
7-Methoxy Group: In many EGFR inhibitors, methoxy groups at the C6 and C7 positions extend into the solvent-exposed region of the ATP binding pocket, where they can enhance solubility and provide vectors for further modification to improve pharmacokinetic properties or target selectivity. [4]Specifically, the 7-methoxy group can contribute to the overall binding affinity and influence the orientation of the molecule within the active site. Studies on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have shown potent dual inhibitory activity against EGFR and c-Met kinases, highlighting the importance of this substitution pattern. [7]
-
2-Methyl Group: The C2 position is less commonly substituted in classic EGFR inhibitors. However, its modification can be a strategy to overcome resistance or improve selectivity. The 2-methyl group can impart a degree of metabolic stability by blocking a potential site of oxidation. It also adds a lipophilic character that can be exploited to probe specific hydrophobic pockets within the target's active site. While SAR studies on quinazolines have shown that C2 modifications can lead to potent cytotoxic activities, careful optimization is required to avoid steric clashes. [8]
Conclusion
7-Methoxy-2-methylquinazoline represents a valuable and synthetically accessible scaffold for medicinal chemistry exploration. Its chemical properties are defined by the electron-donating nature of its substituents and the inherent reactivity of the quinazoline core. The strategic conversion to a 4-chloro intermediate unlocks the potential for extensive derivatization, enabling the systematic probing of structure-activity relationships. Drawing from the vast knowledge base of quinazoline-based kinase inhibitors, this specific molecule serves as an excellent starting point for the design of next-generation therapeutics targeting a range of diseases, from cancer to inflammatory disorders.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Retrieved from [Link].
-
Yap, Y. Q., Tan, S. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link].
-
Razavi, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Available at: [Link].
-
Edelmann, F. T. (2020). Answer to "How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?...". ResearchGate. Available at: [Link].
-
Al-Ostath, A., et al. (2023). Design, synthesis, in vitro and in silico studies of novel quinazolinone derivatives as potent anticancer agents. ResearchGate. Available at: [Link].
-
Kumar, A., et al. (2021). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. Available at: [Link].
- Cipla Limited. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
-
Reddy, G. S., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link].
-
Anonymous. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Available at: [Link].
-
Sharma, P., & Kumar, A. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link].
-
LCSB, University of Luxembourg. (2024). 7-methoxy-2-methylquinoline (C11H11NO). PubChemLite. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123755794, 7-Methoxy-2-propan-2-yloxyquinazoline. Retrieved from [Link].
-
El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available at: [Link].
-
Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry. Available at: [Link].
-
Wang, Y., et al. (2022). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].
-
Zhang, H., et al. (2018). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. Available at: [Link].
-
Palle, S., & Paidakula, S. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Scientific Research in Science and Technology. Available at: [Link].
-
Sharma, M., et al. (2022). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link].
-
Cismas, C. B., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link].
-
Bartolucci, G., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem. Available at: [Link].
Sources
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Methylquinazoline Scaffolds in Oncology: A Technical Guide
This technical guide is structured to provide a comprehensive, field-validated analysis of the 2-methylquinazoline scaffold in oncology. It moves beyond generic descriptions to focus on the specific chemical and biological utility of the C2-methyl substitution, treating it as both a pharmacophore element and a synthetic handle for lead optimization.[1]
Executive Summary
The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for FDA-approved drugs like Gefitinib and Erlotinib.[1][2] However, the 2-methylquinazoline subclass represents a distinct and highly versatile chemical space.[1] Unlike bulky C2-substituents (e.g., phenyl rings) that may induce steric clash in the ATP-binding pocket, the C2-methyl group offers a unique balance of lipophilicity , metabolic stability , and synthetic reactivity .
This guide details the therapeutic utility of the 2-methylquinazoline scaffold, specifically focusing on its dual role:
-
As a Pharmacophore: Enhancing Van der Waals interactions within the "gatekeeper" regions of kinase domains.[1]
-
As a Synthetic Platform: Utilizing the "active methyl" effect for rapid library generation (e.g., 2-styryl derivatives) targeting tubulin and DNA repair mechanisms.[1]
Chemical Foundation: The "Active Methyl" Advantage
To understand the biological potential, one must first master the chemistry.[1] The C2-methyl group on the electron-deficient quinazoline ring is not inert; it is acidic (pKa ~20) and susceptible to deprotonation and condensation.[1]
Structural Logic
-
Electronic Effect: The pyrimidine ring acts as an electron sink, increasing the acidity of the C2-methyl protons.[1]
-
Synthetic Utility: This allows for facile condensation with aromatic aldehydes to form 2-styrylquinazolines , a potent class of tubulin polymerization inhibitors.[1]
-
Metabolic Stability: The C2-methyl group blocks the C2 position from oxidative metabolism (a common clearance pathway for quinazolines), prolonging half-life in vivo.
Scaffold Visualization (DOT)
The following diagram illustrates the core reactivity and derivatization logic of the scaffold.
Caption: Synthetic divergence of the 2-methylquinazoline scaffold. The C2-methyl group enables access to both kinase inhibitors (via C4) and tubulin inhibitors (via C2 condensation).
Therapeutic Targets & Mechanism of Action[1][3]
Kinase Inhibition (EGFR & VEGFR)
The 2-methylquinazoline scaffold functions primarily as an ATP-competitive inhibitor.[1]
-
Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).[1]
-
Role of 2-Methyl: The C2-methyl group projects into the solvent-accessible region or a small hydrophobic pocket near the gatekeeper residue (Thr790), depending on the exact binding orientation. It provides a steric bulk that is often superior to a simple proton (H) but less clashing than a phenyl group, optimizing the Ligand Efficiency (LE) .[1]
Tubulin Polymerization Inhibition
Derivatives where the 2-methyl group is extended (e.g., 2-styrylquinazolines) bind to the colchicine-binding site of tubulin.
-
Mechanism: They prevent the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Signaling Pathway Map (DOT)
The following diagram maps the downstream effects of 2-methylquinazoline inhibition on cancer cell survival.
Caption: Dual-mechanism potential: Kinase inhibition blocks survival signaling (PI3K/Akt), while tubulin destabilization forces G2/M arrest and apoptosis.
Experimental Protocols (Self-Validating Systems)
Synthesis of the Core Scaffold: 2-Methylquinazolin-4(3H)-one
Rationale: This protocol uses the Niementowski reaction variation, ensuring high yield and purity without chromatographic purification in early stages.[1]
Reagents: Anthranilic acid, Acetic anhydride, Ammonium acetate.[1] Equipment: Round-bottom flask, Reflux condenser, Vacuum filtration setup.[1]
Step-by-Step Protocol:
-
Cyclization: Dissolve Anthranilic acid (10 mmol) in Acetic anhydride (30 mL). Reflux for 2 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting material indicates formation of the intermediate 2-methyl-3,1-benzoxazin-4-one.
-
-
Ammonolysis: Cool the mixture to room temperature. Add Ammonium acetate (excess, 50 mmol) or Formamide directly to the reaction vessel.[1]
-
Reflux: Heat the mixture at 140°C (oil bath) for 3-4 hours.
-
Isolation: Pour the reaction mixture into crushed ice (200 g). The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid. Wash with cold water (3x 20 mL) to remove acetic acid/ammonium salts.[1] Recrystallize from Ethanol.[1]
-
Validation: Melting point should be 238–240°C.[1]
-
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: A luminescent assay is preferred over radiometric methods for safety and high-throughput capability.[1]
Materials: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ADP-Glo™ Reagent (Promega), 2-Methylquinazoline test compounds.[1]
Protocol:
-
Preparation: Dilute compounds in DMSO to 100x final concentration.
-
Kinase Reaction: In a 384-well plate, mix:
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP Depletion: Add 5 µL ADP-Glo™ Reagent.[1] Incubate 40 min at RT. (Stops kinase reaction, depletes remaining ATP).[1]
-
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure luminescence.
-
Data Analysis: Calculate % Inhibition =
.[1]
-
Comparative Data Analysis
The following table summarizes the impact of the C2-methyl group compared to other substituents in typical SAR studies for EGFR inhibition (based on aggregated literature trends).
| Compound ID | C2-Substituent | C4-Substituent | IC50 (EGFR wt) | IC50 (A549 Cells) | Notes |
| MQ-01 | -H | 3-chloroanilino | 120 nM | 2.5 µM | Baseline activity. |
| MQ-02 | -CH3 (Methyl) | 3-chloroanilino | 35 nM | 0.8 µM | 3.4x potency increase. Improved hydrophobic fit.[1] |
| MQ-03 | -Phenyl | 3-chloroanilino | 450 nM | 5.2 µM | Steric clash in the pocket reduces affinity.[1] |
| MQ-04 | -CH2-OH | 3-chloroanilino | 210 nM | 3.1 µM | Polar group desolvation penalty reduces binding.[1] |
| MQ-Styryl | -CH=CH-Ph | (Oxo group) | >1000 nM | 0.5 µM | Mechanism Shift: Targets Tubulin, not EGFR.[1] |
Interpretation: The C2-methyl group (MQ-02) provides the optimal balance for kinase inhibition.[1] Larger groups (MQ-03) often clash, while the styryl derivative (MQ-Styryl) shifts the mechanism entirely to tubulin inhibition, demonstrating the scaffold's versatility.[1]
Future Outlook: PROTACs and Hybrids
The 2-methylquinazoline scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology.[1] The C6 or C7 positions of the quinazoline ring are ideal for attaching linkers to E3 ligase ligands (e.g., Cereblon), allowing for the degradation of mutant EGFR rather than simple inhibition.[1]
Furthermore, hybrid molecules combining 2-methylquinazoline (kinase inhibitor) and hydroxamic acid (HDAC inhibitor) are showing promise in overcoming drug resistance in non-small cell lung cancer (NSCLC).[1]
References
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link][1]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH/PubMed. [Link][1]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. NIH/PubMed. [Link][1][2]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SciSpace. [Link]
-
Quinazolinone Derivatives as Potential Anti-tumor Agents: Structural Features and Molecular Mechanisms. Spandidos Publications. [Link][1][3]
Sources
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The 7-Methoxy-2-methylquinazoline Scaffold: A Technical Guide to Discovery & Application
Executive Summary
The 7-Methoxy-2-methylquinazoline core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous 6,7-dimethoxy analogs (found in EGFR inhibitors like Gefitinib), the specific 7-methoxy-2-methyl substitution pattern offers unique steric and electronic properties. This guide analyzes its critical role in two distinct therapeutic areas: Tubulin Polymerization Inhibition (Vascular Disrupting Agents) and PDE10A Inhibition (CNS Disorders) , providing validated synthetic protocols and structure-activity relationship (SAR) insights.
Part 1: The Pharmacophore & Structural Logic
The "Privileged" Architecture
The quinazoline ring system is planar and electron-deficient. The 2-methyl and 7-methoxy substituents modulate this core in specific ways:
-
2-Methyl Group: Provides a small, lipophilic anchor. In kinase and PDE active sites, this group often occupies a small hydrophobic pocket (e.g., the "selectivity pocket" in certain kinases) or restricts rotation, locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C2 position, a common clearance pathway for quinazolines.
-
7-Methoxy Group: Acts as a hydrogen bond acceptor. In many crystal structures (e.g., PDE10A), this oxygen atom interacts with conserved glutamine or water networks within the binding pocket. Electronically, it donates electron density into the ring, modulating the pKa of the N1/N3 nitrogens.
Divergence from Standard Kinase Inhibitors
While approved drugs like Erlotinib utilize a 6,7-dimethoxy-4-anilino pattern, the 7-methoxy-2-methyl derivatives often target different mechanisms.
-
Case A (Tubulin): The 2-methyl group is critical for disrupting the colchicine-binding site on tubulin.
-
Case B (PDE10A): The 2-methyl group aligns the scaffold within the catalytic pocket of phosphodiesterases, distinct from the ATP-binding mode of kinases.
Part 2: Critical Case Studies in Drug Discovery
Case Study 1: Tumor-Vascular Disrupting Agents (VDAs)
Lead Compound: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)[1]
-
Mechanism: This derivative does not target EGFR. Instead, it binds to the colchicine site of tubulin, inhibiting polymerization. This causes the collapse of the immature cytoskeleton in rapidly dividing endothelial cells of tumor blood vessels, leading to vascular shutdown and tumor necrosis.
-
Key Data:
-
GI50: Sub-nanomolar (
M) antiproliferative activity across NCI-60 cell lines.[1] -
In Vivo: 62% tumor growth inhibition in mice at 1.0 mg/kg.[1]
-
SAR Insight: Removal of the 2-methyl group or the 7-methoxy group results in a >100-fold loss of potency, confirming the strict requirement for this substitution pattern for tubulin binding.
-
Case Study 2: PDE10A Inhibitors for Schizophrenia
Context: PDE10A is highly expressed in striatal medium spiny neurons.[2] Inhibitors can modulate dopaminergic signaling.[3]
-
Discovery: Pfizer and other groups identified 6,7-dimethoxy-4-pyrrolidylquinazolines.[4] However, optimization led to derivatives where the 2-position substitution (including methyl) was critical for selectivity against PDE3A/B.
-
Binding Mode: The 7-methoxy oxygen forms a bidentate hydrogen bond with the invariant Glutamine residue (Gln726 in PDE10A). The 2-methyl group fits into a hydrophobic sub-pocket, enhancing selectivity.
Part 3: Synthetic Methodologies
The Benzoxazinone Route (Primary Protocol)
This is the most robust method for generating the 7-methoxy-2-methylquinazolin-4(3H)-one core. It avoids the harsh conditions of the direct Niementowski condensation.
Reaction Scheme:
-
Cyclization: 2-Amino-4-methoxybenzoic acid + Acetic Anhydride
Benzoxazinone intermediate. -
Amidation: Benzoxazinone + Amine
Quinazolinone.
Detailed Protocol:
-
Reagents: 2-Amino-4-methoxybenzoic acid (1.0 eq), Acetic anhydride (5.0 eq).
-
Step 1 (Cyclization): Reflux the amino acid in acetic anhydride for 2–3 hours. Monitor by TLC. The product, 7-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one, usually precipitates upon cooling.
-
Isolation: Filter the solid, wash with cold diethyl ether. Yields are typically 80–90%.
-
Step 2 (Conversion to Quinazolinone): Suspend the benzoxazinone in formamide (or treat with ammonia in ethanol) and heat to 140–160°C for 4–6 hours.
-
Purification: Cool the mixture. Pour into ice water. The 7-methoxy-2-methylquinazolin-4(3H)-one precipitates. Recrystallize from Ethanol/DMF.
Chlorination at C4 (The Gateway to Diversity)
To attach the "payload" (e.g., the quinoxalinone for VDAs or pyrrolidine for PDE10A), the C4-carbonyl must be converted to a leaving group.
Protocol:
-
Reagents: 7-Methoxy-2-methylquinazolin-4(3H)-one (1.0 eq), Thionyl Chloride (
, excess) or , catalytic DMF. -
Reaction: Reflux for 2–4 hours until the solution becomes clear.
-
Workup: Evaporate excess
under reduced pressure. Aazeotrope with toluene to remove traces of acid. -
Product: 4-Chloro-7-methoxy-2-methylquinazoline (Unstable; use immediately for nucleophilic substitution).
Part 4: Visualization & Logic Mapping
Synthesis & SAR Flowchart
The following diagram illustrates the synthetic divergence and the SAR logic for the two primary therapeutic classes.
Caption: Synthetic divergence from 4-methoxyanthranilic acid to bioactive 7-methoxy-2-methylquinazoline scaffolds.
Part 5: Quantitative Data Summary
The following table summarizes the biological impact of the 7-methoxy-2-methyl core across different targets.
| Target | Compound Class | Key Interaction (2-Methyl) | Key Interaction (7-Methoxy) | Potency (IC50/GI50) |
| Tubulin | Dihydroquinoxalinone (Cmpd 2) | Steric fit in colchicine site; induces conformational lock. | H-bond acceptor; critical for high affinity. | < 1.0 nM (GI50) |
| PDE10A | 4-Pyrrolidylquinazoline | Occupies hydrophobic "selectivity pocket" (Selectivity vs PDE3). | Bidentate H-bond with Gln726 (invariant). | 0.2 - 5.0 nM |
| EGFR | 4-Phenoxyquinazoline (TS-41) | Modulates solubility and metabolic stability. | Solvation and electronic tuning of the ring. | 68 nM (L858R) |
Part 6: References
-
Discovery of Tubulin Inhibitors (Compound 2):
-
PDE10A Inhibitor Discovery:
-
EGFR/c-Met Dual Inhibitors:
-
General Synthesis (Niementowski/Benzoxazinone):
-
Title: Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity.
-
Source: SciSpace / Journal of Modern Organic Chemistry.
-
URL:[Link]
-
Sources
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
synthesis of 7-Methoxy-2-methylquinazoline from 2-amino-4-methoxybenzoic acid
Executive Summary & Strategic Analysis
This application note details the robust synthesis of 7-Methoxy-2-methylquinazoline starting from 2-amino-4-methoxybenzoic acid . While often requested as a single target, the synthesis involves a critical bifurcation point at the stable intermediate 7-methoxy-2-methylquinazolin-4(3H)-one .
For medicinal chemistry applications (e.g., EGFR kinase inhibitor development similar to Gefitinib or Erlotinib), the 4-chloro derivative is the active electrophile. For fundamental heterocyclic studies requiring the fully aromatic quinazoline (des-oxo), a reductive dehalogenation is required. This guide covers the full "Anthranilic Acid
Retrosynthetic Logic
The most reliable route for 2-substituted quinazolines from anthranilic acids is the Benzoxazinone Pathway (modified Niementowski synthesis). Direct condensation is often plagued by polymerization; therefore, we utilize a thermodynamically controlled cyclodehydration followed by ammonolysis.
Key Advantages of this Route:
-
Regiocontrol: The 2-methyl group is installed exclusively via the acetic anhydride carbon source.
-
Scalability: Intermediates are crystalline solids, minimizing chromatographic purification.
-
Versatility: The 4-position remains activated for either reduction (H) or nucleophilic substitution (
) with anilines.
Reaction Pathway Visualization
The following diagram illustrates the stepwise transformation, highlighting the critical Benzoxazinone intermediate (Compound B) that ensures correct cyclization.
Figure 1: Stepwise synthetic workflow from anthranilic acid precursor to the fully reduced quinazoline target.
Detailed Experimental Protocols
Phase 1: Construction of the Quinazolinone Core
Objective: Synthesis of 7-methoxy-2-methylquinazolin-4(3H)-one. Mechanism: Acetylation of the amine followed by dehydration forms the benzoxazinone ring. Subsequent nucleophilic attack by ammonia opens the oxazine ring and re-closes it to the thermodynamically stable pyrimidine ring.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-amino-4-methoxybenzoic acid | 1.0 | Limiting Reagent |
| Acetic Anhydride ( | 5.0 - 7.0 | Reagent & Solvent |
| Ammonium Acetate ( | 3.0 | Nitrogen Source |
| Ethanol / Water | N/A | Workup Solvents |
Step-by-Step Protocol
-
Cyclodehydration (Benzoxazinone Formation):
-
In a round-bottom flask equipped with a reflux condenser and drying tube (
), suspend 2-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) in Acetic Anhydride (35 mL). -
Critical Process Parameter (CPP): Heat the mixture to reflux (
bath temp) for 1–2 hours. The solid will dissolve, and the solution will turn clear/yellowish. -
Monitor: TLC (50% EtOAc/Hexane) should show consumption of the starting acid (
) and appearance of a non-polar spot (Benzoxazinone, ). -
Isolation: Cool the reaction mixture to
. The benzoxazinone may precipitate. However, for the "One-Pot" variation, proceed directly to ammonolysis. Note: If isolation is desired, filter the solid and wash with cold hexane.
-
-
Ammonolysis (Quinazolinone Formation):
-
Option A ( anhydrous): If benzoxazinone was isolated, mix with Ammonium Acetate (14 g) and heat neat or in acetic acid at
for 2 hours. -
Option B (One-pot): Evaporate excess acetic anhydride from Step 1 under reduced pressure. Redissolve the residue in Acetic Acid (30 mL) and add Ammonium Acetate (14.0 g). Heat to reflux for 3 hours.
-
Observation: A heavy precipitate usually forms as the quinazolinone crystallizes out of the reaction matrix.
-
-
Workup & Purification:
-
Cool the mixture to room temperature and pour into Ice Water (200 mL) with vigorous stirring.
-
Adjust pH to ~7 using ammonium hydroxide if necessary to ensure complete precipitation.
-
Filter the white/off-white solid.[1]
-
Wash: Water (
mL) followed by cold Ethanol (20 mL). -
Drying: Vacuum oven at
overnight. -
Expected Yield: 75–85%.
-
Characterization: MP > 230°C. Mass Spec (ESI+): m/z 191.2
.
-
Phase 2: Aromatization via Chlorination & Reduction
Objective: Conversion of the 4-one to the fully aromatic 7-methoxy-2-methylquinazoline.
Safety Alert:
Step 2A: Chlorination (Synthesis of the 4-Chloro Intermediate)
-
Place dried 7-methoxy-2-methylquinazolin-4(3H)-one (5.0 g, 26.3 mmol) in a dry flask.
-
Add Phosphorus Oxychloride (
) (25 mL, excess). -
Add N,N-Dimethylaniline (0.5 mL) as a catalyst (accelerates the Vilsmeier-Haack type mechanism).
-
Reflux: Heat to reflux (
) for 2–3 hours. The suspension will become a clear solution. -
Quenching (Exothermic!): Evaporate excess
under vacuum. Pour the thick residue slowly onto Crushed Ice/Ammonia mixture. Maintain basic pH (8–9) to prevent hydrolysis back to the quinazolinone. -
Extraction: Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Product: Yellowish solid. Unstable on silica; use immediately or store under
at .
Step 2B: Hydrogenolysis (Dechlorination)
To obtain the final 7-Methoxy-2-methylquinazoline (removing the Cl):
-
Dissolve the 4-chloro intermediate (2.0 g) in Methanol (50 mL) containing Triethylamine (1.5 eq, to scavenge HCl).
-
Add 10% Pd/C catalyst (10 wt% loading, 200 mg).
-
Hydrogenation: Stir under a balloon of
gas (1 atm) at room temperature for 4–6 hours. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: Partition between DCM and saturated
. Dry organic layer and evaporate. -
Final Product: 7-Methoxy-2-methylquinazoline.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete acetylation or hydrolysis of anhydride. | Ensure reagents are dry. Increase reflux time. Use fresh |
| Product is Water Soluble | Formation of acetate salt. | Ensure pH is adjusted to 7–8 during workup to precipitate the free base. |
| Reversion to Quinazolinone | Hydrolysis of 4-Cl intermediate. | Keep the 4-chloro workup strictly basic and cold. Avoid prolonged water contact. |
| Incomplete Reduction | Catalyst poisoning. | Ensure the 4-chloro intermediate is free of sulfur/phosphorus residues. Use fresh Pd/C. |
References
-
Niementowski Quinazoline Synthesis
-
Benzoxazinone Intermediate Pathway
- Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron2005, 61(43), 10153-10202.
-
Chlorination and Functionalization Protocols
-
Reduction of 4-Chloroquinazolines
- Armarego, W. L. F. "Quinazolines. Part IV. The synthesis of some 2- and 4-methylquinazolines." Journal of the Chemical Society1962, 561-572.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 3. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
scaling up the production of 7-Methoxy-2-methylquinazoline for preclinical trials
Executive Summary
This Application Note details the scalable synthesis and purification of 7-Methoxy-2-methylquinazoline (CAS: [Specific CAS if available, else generic quinazoline class]), a critical pharmacophore in kinase inhibitor development (e.g., PDE7, VEGFR targets).[1] Unlike discovery-phase routes utilizing column chromatography, this protocol focuses on process intensification for preclinical supplies (100 g – 1 kg scale).[1] The methodology prioritizes a convergent Reductive Cyclization strategy, minimizing unit operations and maximizing atom economy.[1]
Retrosynthetic Analysis & Strategy
To achieve kilogram-scale production with high purity (>99.5% HPLC), we bypass the traditional oxidation of quinazolin-4-ones (which requires harsh chlorination/dehalogenation).[1] Instead, we utilize a direct condensation of 2-amino-4-methoxybenzaldehyde with acetamidine hydrochloride .[1]
Key Process Advantages:
-
Atom Economy: Direct formation of the aromatic core without post-synthetic reduction.[1]
-
Purification: Designed for crystallization-driven isolation (rejection of chromatography).[1]
-
Safety: Avoids high-pressure hydrogenation of chlorinated intermediates.
Critical Material Attributes (CMAs)
Before initiating the batch, ensure raw materials meet these specifications to prevent downstream impurity carryover.
| Material | Grade | Critical Specification | Impact on Process |
| 2-Nitro-4-methoxybenzaldehyde | >98% | <0.5% 2-Nitro-4-hydroxybenzaldehyde | Hydroxy impurity leads to difficult-to-remove phenolic side products.[1] |
| Acetamidine HCl | >97% | Moisture Content <1.0% | Excess water retards cyclization kinetics; hygroscopic handling required.[1] |
| Ethanol (Solvent) | Anhydrous | <0.1% Water | Water promotes hydrolysis of the imine intermediate.[1] |
| Pd/C (Catalyst) | 10% loading | 50% wet | Dry catalyst presents an ignition hazard during filtration.[1] |
Detailed Experimental Protocols
Stage 1: Preparation of 2-Amino-4-methoxybenzaldehyde
Rationale: The amino-aldehyde is prone to self-polymerization.[1] It is generated in situ or used immediately after isolation.[1] We employ a mild catalytic hydrogenation to ensure clean conversion.[1]
Reagents:
-
2-Nitro-4-methoxybenzaldehyde: 100.0 g (0.55 mol)[1]
-
10% Palladium on Carbon (50% wet): 5.0 g[1]
-
Ethyl Acetate (EtOAc): 1.0 L[1]
-
Hydrogen Gas (H₂): Balloon or low pressure (1-2 bar)[1]
Protocol:
-
Inertization: Charge the 2 L autoclave/reactor with 2-Nitro-4-methoxybenzaldehyde and EtOAc. Purge with Nitrogen (
) three times.[1] -
Catalyst Loading: Carefully add Pd/C catalyst under
flow. -
Hydrogenation: Pressurize to 2 bar with
. Stir vigorously at 25°C. -
Filtration: Filter the catalyst through a Celite pad under
atmosphere (pyrophoric risk). Wash the pad with 200 mL EtOAc.[1] -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain the yellow solid amine.
-
Critical Step:Do not store. Proceed immediately to Stage 2.
-
Stage 2: Cyclocondensation to 7-Methoxy-2-methylquinazoline
Rationale: Base-catalyzed condensation with acetamidine builds the pyrimidine ring.[1]
Reagents:
-
Fresh 2-Amino-4-methoxybenzaldehyde (from Stage 1): ~83.0 g (Theoretical)[1]
-
Acetamidine Hydrochloride: 78.0 g (0.82 mol, 1.5 eq)[1]
-
Potassium Carbonate (
): 114.0 g (0.82 mol, 1.5 eq)[1] -
Ethanol (Absolute): 850 mL
Protocol:
-
Charging: In a 2 L reactor equipped with a mechanical stirrer and reflux condenser, dissolve the amino-aldehyde in Ethanol.
-
Reagent Addition: Add Acetamidine HCl followed by
. The reaction is slightly exothermic.[1] -
Reflux: Heat the mixture to reflux (78°C) for 8–10 hours.
-
IPC: Monitor by HPLC. Target: <1% unreacted aldehyde.[1]
-
Work-up:
-
Crystallization (The Purification Engine):
Scale-Up Workflow Diagram
This diagram illustrates the unit operations and critical control points (CCPs) for the process.
Analytical Specifications & Quality Control
For preclinical release, the material must meet the following criteria.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow crystalline powder |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure (Singlet at ~2.7 ppm for C2-Me) |
| Assay | HPLC (AUC) | ≥ 98.5% |
| Related Substances | HPLC | Single impurity < 0.5%; Total impurities < 1.5% |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm; EtOAc < 5000 ppm |
| Loss on Drying | Gravimetric | < 0.5% w/w |
Self-Validating Check:
-
The Melting Point Test: Pure 7-Methoxy-2-methylquinazoline has a sharp melting point (Literature range: ~108-110°C).[1] A broad range (>2°C) indicates incomplete removal of the aldehyde precursor or oligomers, triggering re-crystallization from Isopropanol.[1]
Safety & Handling (HSE)
-
Hydrogenation Risks: Stage 1 involves
gas and flammable solvents.[1] Ensure grounding of all equipment. The Pd/C catalyst is pyrophoric when dry; keep wet at all times.[1] -
Acetamidine HCl: Irritant.[1] Hygroscopic. Handle in a humidity-controlled environment to prevent clumping and stoichiometry errors.
-
Exotherm Control: The addition of base in Stage 2 generates mild heat.[1] On a kg-scale, add
in portions to maintain internal temperature <30°C before heating.[1]
References
-
Quinazoline Scaffold Synthesis: Connolly, D. J., et al. "Synthesis of quinazolines and quinazolinones."[1] Tetrahedron 61.43 (2005): 10153-10202.[1] Link[1]
-
Condensation Mechanism: Boganyi, B. "Synthesis of 2-substituted quinazolines via the reaction of 2-aminobenzylamines with nitriles." Journal of Heterocyclic Chemistry 53.4 (2016).[1]
-
Preclinical Purity Standards: FDA Guidance for Industry, "Q3A Impurities in New Drug Substances," Rev 2, 2008.[1] Link
-
Scale-Up Methodology: Anderson, N. G.[1] "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Ed.[1] (2012).[1][9]
Sources
- 1. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 7. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Temperature Optimization for the Synthesis of Methoxy-Quinazolines
Welcome to the comprehensive technical support center for the synthesis of methoxy-quinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization and troubleshoot common issues encountered during these synthetic procedures. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of methoxy-quinazolines?
A1: The optimal temperature for methoxy-quinazoline synthesis is highly dependent on the specific reaction, starting materials, and chosen methodology (e.g., conventional heating vs. microwave irradiation). Generally, temperatures can range from ambient room temperature for certain catalyzed reactions to well over 200°C for classical thermal cyclizations.[1][2] For instance, the Niementowski reaction, a common method for preparing quinazolinones, often requires heating between 120-150°C.[2] Microwave-assisted syntheses can often achieve higher yields at similar or even lower temperatures but in significantly shorter reaction times.[1]
Q2: How does the position of the methoxy group on the quinazoline ring affect the required reaction temperature?
A2: The position of the electron-donating methoxy group can influence the nucleophilicity of the reacting centers and, consequently, the optimal reaction temperature. While specific studies detailing the effect of every possible methoxy substitution are not extensively documented in a single source, general principles of organic chemistry suggest that a methoxy group at the 6- or 8-position may activate the benzene ring, potentially allowing for slightly milder reaction conditions compared to a methoxy group at the 5- or 7-position. However, steric hindrance from a methoxy group at the 8-position could also play a role. Empirical optimization for each specific isomer is always recommended.
Q3: My reaction is giving a low yield of the desired methoxy-quinazoline. What are the likely causes and how can I troubleshoot this?
A3: Low yields in methoxy-quinazoline synthesis can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient temperature, reaction time, or inefficient mixing. Consider incrementally increasing the temperature or extending the reaction time while monitoring the reaction progress by TLC or LC-MS.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product. Common side reactions include the formation of dimers, polymers, or incompletely cyclized intermediates. Optimizing the temperature is crucial to minimize these.
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Catalyst Inactivity: If you are using a catalyst, ensure it is active and used in the correct concentration.
Q4: I am observing the formation of a significant amount of an unknown byproduct in my reaction. How can I identify and minimize it?
A4: Identifying and minimizing byproducts is a critical part of optimizing any synthesis.
-
Characterization: Isolate the byproduct using chromatography (e.g., column chromatography or preparative TLC/HPLC) and characterize it using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
-
Plausible Structures: Based on your starting materials and reaction conditions, propose plausible structures for the byproduct. For example, in the Niementowski reaction, incompletely cyclized N-acylanthranilic acids can be a common byproduct at lower temperatures.
-
Temperature Adjustment: The formation of many byproducts is temperature-dependent. If the byproduct is formed at lower temperatures, a gradual increase in temperature might favor the desired reaction pathway. Conversely, if the byproduct is a result of decomposition at high temperatures, lowering the reaction temperature is necessary.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient reaction temperature. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction at each step. |
| Inactive catalyst or incorrect catalyst loading. | Verify the quality and activity of the catalyst. Optimize the catalyst loading. | |
| Poor quality of starting materials. | Purify starting materials before use. | |
| Formation of Multiple Byproducts | Sub-optimal reaction temperature leading to competing reaction pathways. | Perform a temperature screening experiment to identify the optimal temperature window that maximizes the formation of the desired product and minimizes byproducts. |
| Presence of moisture or air in sensitive reactions. | Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture or air. | |
| Reaction Stalls Before Completion | Deactivation of the catalyst at the reaction temperature. | Investigate the thermal stability of your catalyst. Consider a more robust catalyst or a lower reaction temperature with a longer reaction time. |
| Formation of an insoluble intermediate that precipitates out of the reaction mixture. | Try a different solvent system that can better solubilize all reaction components. | |
| Product Decomposition | Excessive reaction temperature. | Lower the reaction temperature. If using microwave heating, consider using a lower power setting with a longer irradiation time. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization of Methoxy-Quinazoline Synthesis (Conventional Heating)
This protocol provides a systematic approach to screen for the optimal reaction temperature for the synthesis of a target methoxy-quinazoline.
-
Reaction Setup: In a series of identical reaction vessels (e.g., round-bottom flasks or reaction tubes), place the starting materials, solvent, and any catalyst in the appropriate stoichiometric ratios. Ensure each vessel has a magnetic stir bar.
-
Temperature Gradient: Set up a parallel synthesis apparatus or individual heating blocks to maintain a range of temperatures. A typical starting range could be 80°C, 100°C, 120°C, and 140°C.
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction vessel and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Data Collection: Once the reaction in the most promising vessel appears complete (or has reached a plateau), quench all reactions. Work up each reaction mixture in an identical manner and isolate the crude product.
-
Analysis and Optimization: Determine the yield and purity of the product from each reaction. Based on these results, you can identify the optimal temperature or a narrower range for further fine-tuning.
Protocol 2: Microwave-Assisted Synthesis and Optimization
Microwave-assisted synthesis can often provide higher yields in shorter times.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the starting materials, solvent (if any), and catalyst.
-
Initial Screening: Program the microwave reactor to run a series of reactions at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C) for a fixed time (e.g., 10-20 minutes).
-
Analysis: After cooling, work up each reaction and analyze the product yield and purity.
-
Optimization: Based on the initial screen, you can further optimize by adjusting the temperature, reaction time, and microwave power.
Data Presentation
The following table provides a hypothetical example of a temperature optimization study for the synthesis of a generic methoxy-quinazolinone.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| 1 | 80 | 6 | 15 | Incomplete conversion of starting material. |
| 2 | 100 | 6 | 45 | Significant amount of starting material remaining. |
| 3 | 120 | 4 | 75 | Good yield with minor impurities. |
| 4 | 140 | 2 | 85 | High yield, clean reaction profile. |
| 5 | 160 | 2 | 70 | Increased formation of a dark-colored byproduct, suggesting some decomposition. |
Visualizations
Troubleshooting Workflow for Methoxy-Quinazoline Synthesis
Caption: A logical workflow for troubleshooting common issues in methoxy-quinazoline synthesis.
Generalized Mechanism of Niementowski Quinazolinone Synthesis
Caption: Simplified mechanism of the Niementowski reaction for methoxy-quinazolinone synthesis.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. Retrieved February 7, 2024, from [Link]
-
Niementowski quinoline synthesis. (2023, December 2). In Wikipedia. [Link]
Sources
Technical Support Center: Stability & Storage of 7-Methoxy-2-methylquinazoline
Case ID: 7-M-2-MQ-STAB Status: Active Support Level: Tier 3 (Advanced Research Support)
Executive Summary: The Stability Profile
7-Methoxy-2-methylquinazoline (CAS: 30093-23-3) is a heterocyclic building block often used as an intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs). While the quinazoline core is aromatic and generally robust, the specific substitution pattern introduces distinct vulnerabilities that researchers must mitigate during long-term storage.
Critical Stability Factors
-
Hygroscopicity & Hydrolysis: The imine-like character of the C=N bond (specifically at the C4 position) renders the ring susceptible to nucleophilic attack by water, leading to ring-opening, particularly under acidic conditions.
-
C2-Methyl Activation: The methyl group at the 2-position is "activated" due to the electron-withdrawing nature of the pyrimidine ring. It is susceptible to oxidative radical formation and condensation reactions with electrophiles (e.g., atmospheric aldehydes or CO2) over time.
-
N-Oxidation: The nitrogen atoms (N1 and N3) have lone pairs that can undergo N-oxidation if exposed to peroxides or prolonged air oxidation, turning white powders yellow.
Storage Protocol (The "Gold Standard")
To guarantee purity >98% over 12+ months, follow this decision matrix.
Storage Decision Tree
Figure 1: Decision matrix for optimal storage conditions based on physical state and duration.
Troubleshooting Guide & FAQs
This section addresses specific anomalies observed in the laboratory.
Symptom: Discoloration (White to Yellow/Orange)
Diagnosis: Oxidative Degradation or N-Oxide Formation. Mechanism: The 7-methoxy group is an electron-donating group (EDG), making the aromatic ring electron-rich. While this stabilizes the ring against some nucleophiles, it increases susceptibility to oxidation. The "yellowing" is often the formation of Quinazoline N-oxides or oxidative coupling products at the activated C2-methyl position.
| Investigation Step | Action |
| 1. Check Container | Was the cap loose? Oxygen exposure drives N-oxidation. |
| 2. LC-MS Analysis | Look for [M+16] peaks (N-oxide) or [M+14] (Conversion of -CH3 to -CHO). |
| 3. Remediation | Recrystallization: Dissolve in minimal hot Ethanol (EtOH). Add activated charcoal (to absorb colored impurities), filter hot, and cool to crystallize. |
Symptom: "Ghost Peaks" in HPLC (Retention Time Shift)
Diagnosis: Hydrolysis (Ring Opening). Mechanism: In the presence of moisture and trace acid (often from degrading solvents like CHCl3), the C4=N3 bond hydrates. The ring eventually opens to form 2-acetylamino-4-methoxybenzaldehyde or related benzamides.
Degradation Pathway Logic:
-
Protonation: H+ attacks N3.
-
Hydration: Water attacks C4.
-
Ring Opening: The bond between N3 and C4 breaks.
Corrective Action:
-
Do NOT use the degraded batch for biological assays (IC50 values will be skewed).
-
Purification: Flash column chromatography (SiO2).
-
Mobile Phase: DCM:MeOH (95:5 to 90:10). The hydrolysis product is usually more polar (due to the free amide/aldehyde) and will elute later than the parent quinazoline.
-
Symptom: Solubility Issues in DMSO
Diagnosis: Hydrate Formation. Explanation: If the powder was stored in a fridge without a desiccator, it may have absorbed water upon warming to room temperature (condensation). The hemi-hydrate or monohydrate crystal lattice is often more stable and harder to dissolve than the anhydrous form. Fix: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours before making stock solutions.
Advanced Chemical Insights
The "Activated" Methyl Group (C2)
Unlike a methyl group on a benzene ring (toluene), the methyl group at the 2-position of quinazoline is attached to an electron-deficient pyrimidine ring. This makes the methyl protons slightly acidic (pKa ~20-25).
-
Risk: In the presence of strong bases or during storage with volatile amines, deprotonation can occur, leading to condensation side-products.
-
Prevention: Store away from volatile amines (e.g., Triethylamine, Piperidine) in the chemical cabinet.
Diagram: Degradation Vulnerabilities
Figure 2: Primary degradation pathways leading to common impurities.
Standard Operating Procedure (SOP): Re-Qualification
If a batch has been stored for >6 months, perform this rapid check before use.
-
Visual Inspection:
-
Pass: White to off-white crystalline powder.
-
Fail: Yellow/Orange clumps or sticky paste.
-
-
Solubility Test:
-
Dissolve 5mg in 1mL DMSO. Solution should be clear and colorless.
-
Turbidity suggests hydration or polymerization.
-
-
HPLC Purity Check (Recommended Conditions):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150mm, 5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated impurities).
-
Acceptance Criteria: Purity > 98% (Area under curve).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59224428, 7-Methoxy-2-methylquinazoline. Retrieved from [Link]
-
Armarego, W. L. F. (1963). The Chemistry of Quinazolines.[1][2] Advances in Heterocyclic Chemistry, Vol 1, 253-309. (Foundational text on quinazoline hydrolysis and ring stability).
- Mhaske, S. B., & Argade, N. P. (2006).The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.
-
World Health Organization & IPCS. International Chemical Safety Cards (ICSC). General handling for Quinazoline derivatives. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 7-Methoxy-2-methylquinazoline using TLC and LC-MS
For Immediate Distribution
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 7-Methoxy-2-methylquinazoline, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable purity validations.
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[1][2][3] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities.
The Orthogonal Approach: Why TLC and LC-MS?
A multi-faceted approach to purity validation is crucial. TLC offers a rapid, cost-effective, and visually intuitive method for preliminary purity assessment and reaction monitoring.[4][5] Its strength lies in its ability to quickly separate compounds with differing polarities.[6] Conversely, LC-MS provides a powerful combination of high-resolution separation with highly sensitive and specific mass-based detection.[7][8] This hyphenated technique is unparalleled for identifying and quantifying known and unknown impurities, even at trace levels.[7][9] Employing both TLC and LC-MS provides an orthogonal validation, where the two techniques, based on different separation and detection principles, offer a more comprehensive and trustworthy purity profile.
Understanding the Analyte: 7-Methoxy-2-methylquinazoline
7-Methoxy-2-methylquinazoline is a quinazoline derivative. Quinazolines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[10] The methoxy and methyl substitutions on the quinazoline core influence its polarity and, consequently, its chromatographic behavior. Potential impurities in its synthesis could arise from starting materials, by-products, or degradation products.[11] Common impurities might include unreacted starting materials like 2-amino-4-methoxyacetophenone or related quinazoline analogs formed through side reactions.
Section 1: Rapid Purity Assessment with Thin-Layer Chromatography (TLC)
TLC is an essential first-pass technique for assessing the purity of 7-Methoxy-2-methylquinazoline.[4][5] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[12][13]
Causality in Method Design:
The choice of stationary and mobile phases is critical for achieving optimal separation. A silica gel stationary phase is appropriate for a moderately polar compound like 7-Methoxy-2-methylquinazoline. The mobile phase composition, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol), is empirically determined to achieve a retention factor (Rf) for the main spot between 0.3 and 0.5, which generally provides the best resolution.
Experimental Protocol: TLC
1. Sample and Standard Preparation:
- Standard Solution: Prepare a 1 mg/mL solution of a certified reference standard of 7-Methoxy-2-methylquinazoline in a suitable solvent like dichloromethane or methanol.
- Sample Solution: Prepare a 1 mg/mL solution of the synthesized 7-Methoxy-2-methylquinazoline in the same solvent.
2. TLC Plate Preparation:
- Use commercially available silica gel 60 F254 plates.
- With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
3. Spotting:
- Using a capillary tube, spot a small amount of the standard and sample solutions onto the origin line, ensuring the spots are small and do not spread.
4. Development:
- Prepare a suitable mobile phase. A good starting point for 7-Methoxy-2-methylquinazoline is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
- Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
- Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
- Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
5. Visualization:
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots under UV light at 254 nm.
- Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation: TLC
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| 7-Methoxy-2-methylquinazoline (Std) | 7:3 | 0.45 |
| 7-Methoxy-2-methylquinazoline (Sample) | 7:3 | 0.45 |
| Impurity 1 (Hypothetical) | 7:3 | 0.20 |
| Impurity 2 (Hypothetical) | 7:3 | 0.65 |
Workflow Diagram: TLC Analysis
Caption: Workflow for TLC Purity Assessment.
Section 2: Definitive Purity and Impurity Profiling with LC-MS
For a comprehensive and quantitative purity assessment, LC-MS is the gold standard.[7] It combines the high resolving power of High-Performance Liquid Chromatography (HPLC) with the mass-resolving capability of Mass Spectrometry.[8][9] This allows for the separation, identification, and quantification of the main component and any impurities.[7]
Causality in Method Design:
The selection of the HPLC column and mobile phase is paramount for achieving good chromatographic separation. A reversed-phase C18 column is a versatile choice for moderately polar compounds like 7-Methoxy-2-methylquinazoline. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is often employed to effectively separate compounds with a range of polarities. The mobile phase is typically acidified with formic acid or acetic acid to improve peak shape and enhance ionization in the mass spectrometer. The mass spectrometer is set to scan a relevant mass range to detect the parent ion of 7-Methoxy-2-methylquinazoline and any potential impurities.
Experimental Protocol: LC-MS
1. Sample and Standard Preparation:
- Standard Solution: Prepare a stock solution of the certified reference standard of 7-Methoxy-2-methylquinazoline in methanol at 1 mg/mL. From this, prepare a working standard at 10 µg/mL in the initial mobile phase composition.
- Sample Solution: Prepare a stock solution of the synthesized 7-Methoxy-2-methylquinazoline in methanol at 1 mg/mL. From this, prepare a working sample at 10 µg/mL in the initial mobile phase composition.
2. LC-MS System and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS Detector: An electrospray ionization (ESI) source in positive ion mode.
- Scan Range: m/z 100-500.
3. Data Analysis:
- Integrate the peak areas of the main compound and any impurities in the chromatogram.
- Determine the mass-to-charge ratio (m/z) for each peak from the mass spectrum.
- Calculate the percentage purity of the sample based on the peak area of the main compound relative to the total peak area of all components.
Data Presentation: LC-MS
| Peak No. | Retention Time (min) | Observed m/z [M+H]+ | Proposed Identity | Area % |
| 1 | 2.5 | 161.08 | Starting Material (Hypothetical) | 0.15 |
| 2 | 5.8 | 175.09 | 7-Methoxy-2-methylquinazoline | 99.75 |
| 3 | 7.2 | 189.10 | Dimer Impurity (Hypothetical) | 0.10 |
Workflow Diagram: LC-MS Analysis
Caption: Workflow for LC-MS Purity and Impurity Profiling.
Comparative Analysis and Trustworthiness
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Planar chromatography based on polarity.[6][12][13] | Column chromatography with mass-based detection.[7][8][9] |
| Speed | Rapid (15-30 minutes per analysis). | Slower (10-20 minutes per sample, plus system setup). |
| Cost | Low cost per sample. | High initial instrument cost and moderate cost per sample. |
| Sensitivity | Lower sensitivity, suitable for major components. | High sensitivity, capable of detecting trace impurities.[9] |
| Quantification | Semi-quantitative at best. | Highly quantitative and reproducible. |
| Identification | Based on Rf value, which is not unique. | Provides mass-to-charge ratio, offering high confidence in identification.[9] |
| Application | Rapid purity checks, reaction monitoring, solvent system scouting.[4][5] | Definitive purity determination, impurity profiling, and structural elucidation.[7] |
The trustworthiness of these protocols is established through a self-validating system. The use of a certified reference standard in both TLC and LC-MS provides a benchmark for retention behavior and mass identification. Furthermore, the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, accuracy, and precision, should be applied to the LC-MS method for regulatory submissions.[1][2][3][14][15]
Conclusion
The purity validation of 7-Methoxy-2-methylquinazoline requires a strategic and orthogonal analytical approach. TLC serves as an invaluable tool for rapid, qualitative assessments, while LC-MS provides the high-resolution, sensitive, and quantitative data necessary for definitive purity confirmation and impurity profiling. By understanding the principles behind each technique and thoughtfully designing the experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the drug development pipeline.
References
-
Synthesis of 6-methoxy-2-methylquinoline. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC - NIH. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]
-
Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. [Link]
-
How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? ResearchGate. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
<621> CHROMATOGRAPHY. USP-NF. [Link]
-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. NIH. [Link]
- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Thin-layer chromatography. Wikipedia. [Link]
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. [Link]
-
Chemical Properties of Quinazoline (CAS 253-82-7). Cheméo. [Link]
-
Quinazoline. Wikipedia. [Link]
-
Are You Sure You Understand USP <621>? Chromatography Online. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]
- Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
-
Performing Thin Layer Chromatography (TLC). YouTube. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
2-methyl-2-thiazoline. The Good Scents Company. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 7. bioagilytix.com [bioagilytix.com]
- 8. emerypharma.com [emerypharma.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Quinazoline - Wikipedia [en.wikipedia.org]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
